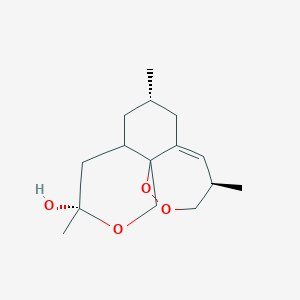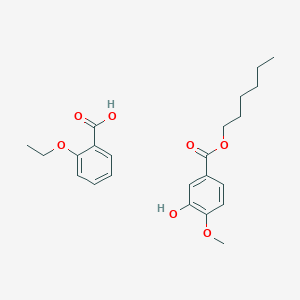
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide, also known as CMA, is a chemical compound that has shown promising results in scientific research. It is a member of the acetamide family and has been studied extensively for its potential applications in various fields. In
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antimicrobial and antifungal properties. In addition, this compound has been used as a fluorescent probe for the detection of zinc ions in biological systems.
Mécanisme D'action
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. This compound also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models. In addition, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is its versatility. It can be used in a variety of experimental settings and has shown promising results in various fields. However, this compound is still a relatively new compound and its full range of effects and potential applications are still being explored. In addition, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for the study of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide. One area of research is the development of more efficient synthesis methods to produce higher yields of this compound. Another area of research is the exploration of this compound's potential applications in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide involves the reaction of 2-chlorophenol with 2-methyl-8-quinolinecarboxaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with N-(2-aminoethyl)acetamide to yield the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Propriétés
Formule moléculaire |
C18H15ClN2O2 |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-9-10-13-5-4-7-15(18(13)20-12)21-17(22)11-23-16-8-3-2-6-14(16)19/h2-10H,11H2,1H3,(H,21,22) |
Clé InChI |
OGEALEWTEAIZEN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3Cl)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)


![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)